2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S2/c1-13-12-29-19(20-13)21-17(26)11-25-15(16-4-3-9-28-16)10-14(22-25)18(27)24-7-5-23(2)6-8-24/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFFPULTVGTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS No. 1171859-41-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, structure, and findings from various studies.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 430.6 g/mol |
| CAS Number | 1171859-41-8 |
Antibacterial Activity
Research has indicated that compounds similar to the one demonstrate significant antibacterial properties. For instance, derivatives containing thiophene and pyrazole moieties have shown marked activity against various Gram-positive and Gram-negative bacteria. Notably, studies have highlighted that certain derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli, with growth inhibition zones ranging from 14 to 17 mm .
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The results indicate that these compounds can exhibit potent anti-proliferative effects, with IC values often below 25 μM . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic substituents significantly influence the anticancer efficacy.
Case Studies
-
Study on Antibacterial Efficacy :
A comparative study evaluated various thiophene-linked compounds against standard pathogenic strains. The compound exhibited moderate to high activity against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development . -
Anti-proliferative Activity Assessment :
In a series of assays using the MTT method, compounds structurally similar to the target molecule were tested for their ability to inhibit cell proliferation in cancer cell lines. The findings revealed that several derivatives showed significant cytotoxicity, indicating their promise as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by:
- The presence of the thiophene ring , which contributes to the overall electron density and may enhance interaction with biological targets.
- The piperazine moiety , which is known for its ability to modulate receptor interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and analogous molecules:
Key Observations:
Piperazine vs. Other Substituents :
- The 4-methylpiperazine-1-carbonyl group may improve solubility and kinase-binding affinity compared to simpler alkyl/aryl substituents in thiadiazole derivatives .
Pharmacological Gaps: While analogs like pyrazoline-thiazolidinone hybrids show explicit anticancer activity (IC₅₀ <2 µg/mL), the target compound’s bioactivity remains underexplored in the available literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
